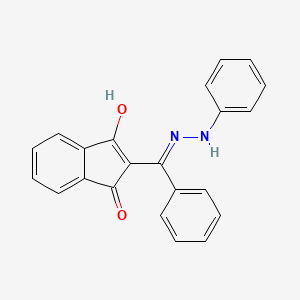
2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione is a chemical compound with the molecular formula C22H16N2O2 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione can be confirmed by various analytical techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis .Chemical Reactions Analysis
Indane-1,3-dione, a compound structurally similar to 2-(Phenyl(2-phenylhydrazino)methylene)indane-1,3-dione, is known to participate in various chemical reactions. It is used as a building block in numerous applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization .Applications De Recherche Scientifique
Medicinal Chemistry
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their bioactivity. They are part of the structure of several biologically active compounds, such as Donepezil , used for treating Alzheimer’s disease, and Indinavir , used for AIDS treatment . The structural similarity with indanone, which is found in many natural products, makes indane-1,3-dione derivatives valuable for designing new therapeutic agents.
Organic Electronics
As an electron acceptor, indane-1,3-dione derivatives are utilized in organic electronics. They contribute to the design of dyes for solar cells, enhancing the efficiency and stability of these renewable energy sources .
Photopolymerization
In the field of photopolymerization, these derivatives serve as photoinitiators. They play a crucial role in starting the polymerization process when exposed to light, which is essential for developing photoresists and printing plates .
Optical Sensing
Indane-1,3-dione derivatives are used in optical sensing applications. Their ability to interact with various light wavelengths makes them suitable for creating sensors that can detect changes in environmental conditions or the presence of specific substances .
Non-Linear Optical (NLO) Applications
These compounds are also significant in NLO applications due to their chromophore properties. They are used in the development of materials for optical data storage and processing, contributing to advancements in photonics .
Antiprotozoal Activity
Research has shown that derivatives of indane-1,3-dione, such as 2-phenyl-2H-indazole, exhibit strong antiprotozoal activity. They are effective against protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, which are responsible for various infectious diseases .
Propriétés
IUPAC Name |
2-[(E)-N-anilino-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23,25H/b24-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPOUJCYQIPNKJ-HIXSDJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176225 |
Source


|
| Record name | 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-38-3 |
Source


|
| Record name | 2-[Phenyl(2-phenylhydrazinyl)methylene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)
![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)
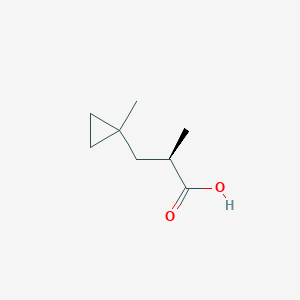
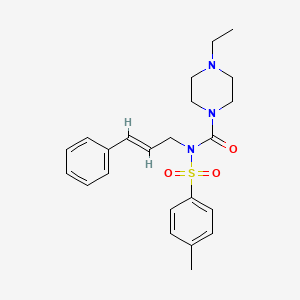
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)
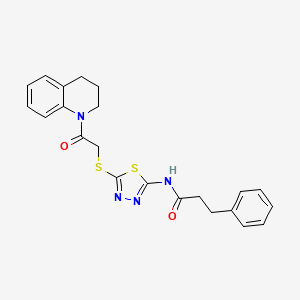
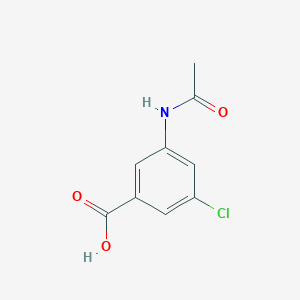

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2872154.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B2872155.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2872156.png)
